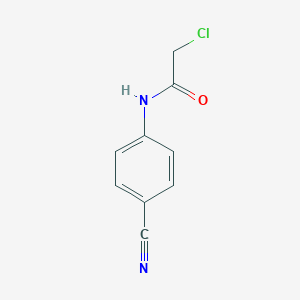

2-chloro-N-(4-cyanophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-cyanophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-7(6-11)2-4-8/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIVRXRLRGZADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366784 | |

| Record name | 2-chloro-N-(4-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114807-80-6 | |

| Record name | 2-chloro-N-(4-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-cyanophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-chloro-N-(4-cyanophenyl)acetamide

The primary and most direct method for synthesizing this compound involves the acylation of 4-aminobenzonitrile (B131773) (also known as 4-cyanoaniline) with a chloroacetylating agent.

The most common and industrially relevant synthesis of this compound is achieved through the reaction of 4-cyanoaniline with chloroacetyl chloride. ijpsr.inforjptonline.orgsphinxsai.comsphinxsai.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-cyanoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. ncert.nic.injove.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which shifts the equilibrium towards the product side. sphinxsai.comncert.nic.in

The general reaction scheme is as follows: 4-Cyanoaniline + Chloroacetyl Chloride → this compound + HCl

Various bases and solvent systems can be employed for this transformation. Common bases include tertiary amines like triethylamine (B128534) (TEA) or non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comsphinxsai.comnih.gov The choice of solvent can range from tetrahydrofuran (B95107) (THF) and toluene (B28343) to dichloromethane (B109758) (DCM). sphinxsai.comsphinxsai.comnih.gov For instance, the synthesis of structurally similar N-(substituted phenyl)-2-chloroacetamides has been successfully performed using chloroacetyl chloride and the corresponding aniline (B41778) derivative. nih.govresearchgate.net

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

A facile one-pot process for the synthesis of similar N-aryl amides has been developed using DBU in THF at room temperature, affording high yields of 75% to 95% within 3 to 6 hours. sphinxsai.com This method offers advantages over harsher conditions, such as long reaction times and the need for purification by column chromatography. sphinxsai.com In contrast, other established methods might use triethylamine in solvents like DMF, DCM, toluene, or dioxane. researchgate.net For example, the synthesis of 2-chloro-N-(4-fluorophenyl)acetamide was achieved by reacting 4-fluoroaniline (B128567) with chloroacetyl chloride in toluene with triethylamine, involving cooling in an ice bath. nih.gov Another approach for a related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, utilized sodium acetate (B1210297) in acetic acid at a low temperature. neliti.com

The following interactive table summarizes various conditions used for the synthesis of related N-substituted chloroacetamides, which can be adapted for the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of N-Aryl Chloroacetamides

| Amine Substrate | Acylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | Chloroacetyl chloride | DBU | THF | Room Temp. | 95% | sphinxsai.com |

| 4-Fluoroaniline | Chloroacetyl chloride | Triethylamine | Toluene | Ice Bath to RT | - | nih.gov |

| 4-Nitroaniline | Chloroacetyl chloride | Triethylamine | Toluene | Ice Bath to RT | - | nih.gov |

| p-Aminophenol | Chloroacetyl chloride | Sodium Acetate | Acetic Acid | -2 °C to RT | 72% | neliti.com |

| Various Aromatic Amines | Chloroacetyl chloride | Triethylamine | DMF | - | - | researchgate.net |

General Synthesis of N-substituted Acetamides and Derivatives

The synthesis of this compound is a specific instance of the broader class of reactions used to form N-substituted acetamides. These methods are fundamental in organic synthesis due to the prevalence of the amide bond in pharmaceuticals and other biologically active molecules. researchgate.net

The most prevalent strategy for forming N-substituted acetamides is the acylation of primary and secondary amines. ncert.nic.in This involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride, anhydride, or ester, through a nucleophilic substitution reaction. ncert.nic.injove.com The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. jove.com This is followed by the departure of a leaving group, regenerating the carbonyl double bond to form the amide. jove.com To drive the reaction to completion, a base stronger than the reacting amine, such as pyridine, is often used to scavenge the acidic byproduct. ncert.nic.in

A variety of acylating agents and catalysts can be employed. While acid chlorides and anhydrides are common, alternative methods have been developed to improve reaction conditions and substrate scope. researchgate.net For example, iodine has been shown to effectively promote the N-acylation of primary and secondary amines with acetyl chloride under solvent-free conditions at room temperature. researchgate.net For a greener approach, continuous-flow acetylation using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst has been developed, offering an environmentally friendly process. nih.gov

Beyond traditional acylation, several alternative methods for the synthesis of N-substituted acetamides exist. One such method is the direct conversion of nitriles to N-substituted amides by reacting them with primary amines in refluxing water, which can be catalyzed by specific complexes. researchgate.net Microwave-assisted, solvent-free synthesis has also emerged as a green alternative, sometimes employing solid supports or catalysts like doped calcium oxide nanoparticles. researchgate.net The interaction of amides with amines can also serve as a general method for acylation, representing a transamidation reaction. acs.org

Advanced Synthetic Transformations Involving Halogenated Acetamides

Halogenated acetamides, such as this compound, are versatile building blocks in organic synthesis, capable of undergoing a variety of advanced transformations. rsc.org Their reactivity is often centered around the halogenated carbon and the amide functionality.

α-Halogenoacetamides are particularly useful in domino and cycloaddition reactions for the synthesis of complex, biologically interesting aza-heterocycles. rsc.org The reactivity of these compounds is significantly influenced by the substituent on the amide nitrogen. For instance, N-alkyl α-halogenoacetamides can act as formal 1,3-dipoles in domino processes. rsc.org

N-alkylation of secondary amides, including halogenated acetamides, is another important transformation, often carried out using microwave irradiation or under Mannich reaction conditions to overcome the challenges associated with using strong bases. derpharmachemica.com Furthermore, the field of biocatalysis offers advanced methods for halogenation. Halogenase enzymes can introduce halogen atoms into organic molecules with high regioselectivity under mild, environmentally friendly conditions, presenting a valuable alternative to traditional chemical halogenation methods that often use harsh reagents and lack control. researchgate.netacs.org

Nucleophilic Substitution Reactions of the α-Halogen

The chlorine atom attached to the α-carbon of this compound is susceptible to nucleophilic attack, a characteristic reaction of α-halo amides. This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-chlorine bond and makes the α-carbon electrophilic. Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles. researchgate.net

This facile substitution has been exploited in the synthesis of numerous derivatives. For instance, reaction with nucleophiles such as amines, thiols, and alkoxides leads to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in the elaboration of the this compound scaffold into more complex structures. The general applicability of this reaction is underscored by its use in the synthesis of various biologically active molecules and heterocyclic systems. researchgate.net

Formyloxylation and Other Functionalization Reactions

Beyond simple nucleophilic substitution, the α-position of this compound can undergo other functionalization reactions. One such transformation is formyloxylation, which introduces a formyloxy group (-OCHO) at the α-carbon. This reaction is typically achieved by treating the chloro-amide with a source of formate, such as formic acid or its salts, often in the presence of a base. The resulting α-formyloxy amide can then serve as a precursor for further synthetic manipulations.

Tandem Cyclization and Heterocycle Formation

A particularly powerful application of this compound is its use in tandem reactions that lead to the formation of heterocyclic rings. These reactions often involve an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization. The cyano group on the phenyl ring can also participate in these cyclization processes, expanding the range of accessible heterocyclic systems. ekb.egresearchgate.nettubitak.gov.tr

For example, reaction with a binucleophile can lead to the formation of five- or six-membered rings. The specific heterocycle formed depends on the nature of the nucleophile and the reaction conditions employed. This strategy has been successfully used to synthesize a variety of heterocyclic compounds, which are prevalent motifs in medicinal chemistry and materials science. tubitak.gov.tramazonaws.com

Amide Activation Strategies in Organic Synthesis

The amide bond in this compound can be activated to participate in various chemical transformations. While amides are generally considered to be stable functional groups, their reactivity can be enhanced through the use of specific reagents or catalysts. These activation strategies can involve, for example, conversion of the amide to a more reactive species, such as an imidoyl chloride or a Vilsmeier reagent.

Once activated, the amide can undergo reactions that are not typically accessible to unactivated amides. This can include reactions at the amide nitrogen or carbonyl carbon, further expanding the synthetic utility of this compound.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcome of synthetic transformations and for designing new reactions.

SN2 Reaction Mechanisms at the α-Carbon

The nucleophilic substitution reactions at the α-carbon of this compound generally proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism. nih.govbyjus.comyoutube.com This is supported by several lines of evidence. The reaction rate is dependent on the concentration of both the chloro-amide and the nucleophile, which is characteristic of a bimolecular process. youtube.comyoutube.com

The S(_N)2 mechanism involves a backside attack by the nucleophile on the α-carbon, leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com The transition state is a trigonal bipyramidal species where the nucleophile and the leaving group (chloride) are simultaneously bonded to the α-carbon. nih.govmasterorganicchemistry.com The reaction is favored by the use of good nucleophiles and polar aprotic solvents, which can solvate the cation without strongly solvating the nucleophile.

The accessibility of the α-carbon to the incoming nucleophile is a key factor in the rate of the S(_N)2 reaction. Steric hindrance around the reaction center can significantly slow down or even prevent the reaction from occurring. youtube.comyoutube.com

Role of Electrophilic Softness in Reactivity

The concept of hard and soft acids and bases (HSAB theory) can be applied to understand the reactivity of this compound. The α-carbon, being attached to an electron-withdrawing carbonyl group, can be considered a "soft" electrophile. According to HSAB theory, soft electrophiles react preferentially with soft nucleophiles.

This principle can be used to predict the outcome of competitive reactions where multiple nucleophiles are present. For example, a soft nucleophile like a thiol will react more readily at the soft α-carbon than a hard nucleophile like a hydroxide (B78521) ion. This selectivity is an important consideration in the design of synthetic routes involving this compound.

Proposed Reaction Mechanisms for Functionalization

The functionalization of this compound predominantly occurs via nucleophilic substitution at the α-carbon, which is the carbon atom bonded to the chlorine. The chlorine atom, being highly electronegative, creates a dipole moment, rendering the adjacent carbon atom electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the basis for the synthesis of a wide array of derivatives. The primary mechanism governing these transformations is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgmasterorganicchemistry.com

General SN2 Reaction Mechanism

The SN2 mechanism is a single-step, concerted process. masterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the electrophilic carbon atom. This attack occurs from the side opposite to the leaving group (the chloride ion), a trajectory referred to as "backside attack." masterorganicchemistry.com

As the nucleophile forms a new bond with the carbon, the bond between the carbon and the chlorine atom simultaneously breaks. youtube.com This process proceeds through a high-energy transition state in which the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing chloride ion. masterorganicchemistry.com The reaction results in the displacement of the chloride ion and the formation of a new compound with the nucleophile attached. The rate of this bimolecular reaction is dependent on the concentration of both the this compound substrate and the attacking nucleophile. libretexts.org

Proposed Mechanism for Thiazole (B1198619) Synthesis

A common functionalization of α-haloacetamides is the Hantzsch thiazole synthesis. In the case of this compound, the reaction with a thioamide, such as thiourea, leads to the formation of an aminothiazole derivative.

The proposed mechanism is as follows:

Nucleophilic Attack: The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic α-carbon of this compound. This is a classic SN2 step, resulting in the displacement of the chloride ion and the formation of an S-alkylated isothiourea intermediate.

Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then acts as a nucleophile, attacking the carbonyl carbon of the acetamide (B32628) group.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

Proposed Mechanism for Tetrazole Synthesis

The reactive α-chloro group can also be displaced by other nitrogen-based nucleophiles to construct different heterocyclic systems. For example, reaction with sodium azide (B81097) (NaN₃) can serve as a pathway to tetrazole derivatives.

The proposed mechanism involves these key steps:

Azide Substitution: The azide ion (N₃⁻), a potent nucleophile, attacks the α-carbon of this compound in an SN2 fashion, displacing the chloride ion to yield 2-azido-N-(4-cyanophenyl)acetamide.

Intramolecular Cyclization: The terminal nitrogen of the azide group can then undergo an intramolecular [3+2] cycloaddition with the nitrile (C≡N) group on the phenyl ring. This type of reaction is a known method for forming tetrazole rings.

Tautomerization: The initially formed tetrazole may exist in different tautomeric forms, with the proton residing on different nitrogen atoms of the ring.

These proposed mechanisms illustrate the versatility of this compound as a building block in organic synthesis, primarily leveraging the principles of nucleophilic substitution to construct more complex, functionalized molecules.

Biological Activities and Molecular Mechanisms

Antimicrobial Activity of 2-chloro-N-(4-cyanophenyl)acetamide and Analogues

Chloroacetamide derivatives have demonstrated notable antimicrobial properties. The inclusion of a chlorine atom in the acetamide (B32628) structure is often associated with enhanced biological activity. nih.gov Studies on various analogues provide insight into their spectrum of action against both bacteria and fungi.

Analogues of this compound have shown varied efficacy against Gram-positive bacteria. A study on a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives revealed moderate to high antibacterial activity against Staphylococcus aureus. irejournals.comirejournals.com One derivative, 2-(piperidin-1-yl)-N-(4-chlorophenyl)acetamide, was particularly effective, showing a significant zone of inhibition. irejournals.com

Another related compound, 2-chloro-N-(4-chlorophenyl)acetamide, has demonstrated a potent bactericidal effect on Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.06 mg/mL. biosynth.com It was also active against Enterococcus faecalis, another Gram-positive bacterium, with an MIC of 4 mg/mL. biosynth.com

The activity of chloroacetamide analogues extends to Gram-negative bacteria. Investigations into the antibacterial potential of various acetamides showed zones of inhibition against Escherichia coli ranging from 7 to 30 mm. nih.gov A series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were tested against Gram-negative species, including Acinetobacter baumannii and Pseudomonas aeruginosa, demonstrating moderate to high antibacterial capabilities. irejournals.comirejournals.com

Furthermore, the analogue 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been identified as having potential against Klebsiella pneumoniae, a clinically relevant Gram-negative pathogen. nih.govscielo.br While it showed weak to moderate activity when used alone, its efficacy was enhanced when combined with other antibacterial drugs like meropenem (B701) and imipenem, indicating a synergistic effect. scielo.brscielo.brnih.gov

Antibacterial Activity of Chloroacetamide Analogues

Inhibition zones and MIC values for various chloroacetamide derivatives against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(butylamino)-N-(4-chlorophenyl) acetamide | Staphylococcus aureus | Disk Inhibition Zone (DIZ) | 17.0 mm | irejournals.com |

| 2-(octylamino)-N-(4-chlorophenyl) acetamide | Staphylococcus aureus | Disk Inhibition Zone (DIZ) | 18.0 mm | irejournals.com |

| 2-(3-fluoroanilino)-N-(4-chlorophenyl) acetamide | Staphylococcus aureus | Disk Inhibition Zone (DIZ) | 17.5 mm | irejournals.com |

| 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide | Staphylococcus aureus | Disk Inhibition Zone (DIZ) | 23.5 mm | irejournals.com |

| 2-chloro-N-(4-chlorophenyl)acetamide | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.06 mg/mL | biosynth.com |

| 2-chloro-N-(4-chlorophenyl)acetamide | Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | 4 mg/mL | biosynth.com |

| 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide | Acinetobacter baumannii | Disk Inhibition Zone (DIZ) | 19.5 mm | irejournals.com |

| 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide | Pseudomonas aeruginosa | Disk Inhibition Zone (DIZ) | 18.5 mm | irejournals.com |

Research has highlighted the significant antifungal and antibiofilm potential of 2-chloro-N-phenylacetamide, a close analogue of the target compound, against pathogenic yeasts, including fluconazole-resistant strains. scielo.brnih.gov This compound demonstrated efficacy against clinical isolates of Candida albicans, Candida parapsilosis, and Candida tropicalis. scielo.brnih.govnih.gov

The molecule was found to inhibit all tested strains of C. albicans and C. parapsilosis with Minimum Inhibitory Concentrations (MICs) between 128 to 256 µg/mL and Minimum Fungicidal Concentrations (MFCs) from 512 to 1,024 µg/mL. scielo.brnih.govresearchgate.net Impressively, it also inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87%. scielo.brnih.govresearchgate.net The mechanism of action does not appear to involve binding to ergosterol (B1671047) or damaging the fungal cell wall. scielo.brnih.govresearchgate.net Instead, in silico studies suggest that the antifungal activity may stem from the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.govresearchgate.net

Antifungal and Antibiofilm Activity of 2-chloro-N-phenylacetamide

MIC, MFC, and antibiofilm data for 2-chloro-N-phenylacetamide against various Candida species.

| Fungal Species | Activity Measurement | Result | Reference |

|---|---|---|---|

| Candida albicans (Fluconazole-Resistant) | MIC | 128 - 256 µg/mL | scielo.brnih.gov |

| Candida parapsilosis (Fluconazole-Resistant) | MIC | 128 - 256 µg/mL | scielo.brnih.gov |

| Candida tropicalis | MIC | 16 - 256 µg/mL | nih.govresearchgate.net |

| Candida albicans | MFC | 512 - 1,024 µg/mL | scielo.br |

| Candida parapsilosis | MFC | 1,024 µg/mL | scielo.br |

| Candida spp. | Biofilm Formation Inhibition | Up to 92% | scielo.brnih.govresearchgate.net |

| Candida spp. | Preformed Biofilm Rupture | Up to 87% | scielo.brnih.govresearchgate.net |

Enzyme Inhibition Studies

The potential for this compound and its derivatives to act as enzyme inhibitors has also been considered.

Based on the available scientific literature from the search results, there are no studies reporting on the cholinesterase inhibitory activity of this compound or its direct derivatives.

Based on the available scientific literature from the search results, there is no information regarding the Histone Deacetylase (HDAC) inhibitory activity of derivatives of this compound. Studies on HDAC inhibition have focused on other classes of compounds, such as different benzamide (B126) derivatives. nih.govmdpi.com

Cyclooxygenase (COX-1, COX-2) Inhibition of Related Structures

Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. wikipedia.org Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 have been developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. wikipedia.org

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| COX-2-IN-12 | COX-2 | 19.98 μM | medchemexpress.com |

The findings with these related structures indicate that the broader chemical class to which this compound belongs may possess the potential for COX-2 inhibition. wikipedia.orgmedchemexpress.com However, without direct experimental data on this compound, its specific activity on COX enzymes remains to be determined.

Other Enzymatic Targets of Interest

Beyond cyclooxygenases, chloroacetamide-based structures have been shown to interact with other enzymatic targets. A significant body of research on chloroacetamide herbicides has revealed their ability to inhibit very-long-chain fatty acid elongases. nih.gov It is proposed that this inhibition occurs through the covalent binding of the chloroacetamide to the active site cysteine of the condensing enzyme within the elongase complex. nih.gov

Further investigations have demonstrated that these herbicides can also target other condensing enzymes, such as plant type III polyketide synthases. nih.gov For example, the chloroacetamide herbicide metazachlor (B166288) was found to irreversibly inactivate chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS) by covalently modifying the active site cysteine. nih.gov

Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been studied for its antibacterial properties and is suggested to potentially act on penicillin-binding proteins, which would lead to cell lysis. mdpi.com

| Compound Class/Specific Compound | Enzymatic Target | Mechanism of Action | Reference |

|---|---|---|---|

| Chloroacetamide Herbicides | Very-long-chain fatty acid elongases | Covalent binding to active site cysteine | nih.gov |

| Metazachlor | Chalcone synthase (CHS), Stilbene synthase (STS) | Covalent binding to active site cysteine | nih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Penicillin-binding protein (putative) | Inhibition leading to cell lysis | mdpi.com |

These findings highlight the reactivity of the chloroacetamide functional group towards enzymatic cysteine residues, suggesting a broader potential for this class of compounds to interact with various enzymes possessing a susceptible thiol group in their active site.

Cellular and Molecular Responses

Induction of Oxidative/Electrophilic Stress Response

Chloroacetamide compounds have been demonstrated to induce oxidative stress in biological systems. nih.gov This is often initiated by the generation of reactive oxygen species (ROS). nih.govnih.gov The accumulation of ROS can lead to cellular damage if not counteracted by antioxidant defense mechanisms. nih.gov

Cells possess a sophisticated defense system against oxidative and electrophilic stress, which is largely regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. researchgate.net However, in the presence of electrophiles or oxidative stress, specific cysteine residues on Keap1 are modified, leading to the release and nuclear translocation of Nrf2. researchgate.netmdpi.com Once in the nucleus, Nrf2 activates the expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes. nih.govnih.govresearchgate.net

Studies on chloroacetamide herbicides have shown that exposure leads to the generation of ROS and a subsequent decrease in the levels of the antioxidant glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD) in cells. nih.gov This disruption of the cellular redox balance is a hallmark of oxidative stress.

Genotoxicity and Cytotoxicity Profiles

The induction of oxidative stress by chloroacetamides can lead to cytotoxicity and genotoxicity. nih.gov Research on chloroacetamide herbicides and their metabolites has demonstrated their ability to inhibit cell viability and induce apoptosis. nih.gov This cytotoxic effect is often dose-dependent. nih.gov

Furthermore, the generation of ROS by these compounds can cause damage to cellular macromolecules, including DNA. nih.gov DNA damage, if not properly repaired, can lead to mutations and genomic instability. Studies on the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that it can induce DNA strand breaks in mammalian cells. nih.gov While 2,4-D did not affect cell-cycle progression, it did lead to a reduction in the mitotic index at higher concentrations, indicating an impact on cell proliferation. nih.gov

| Compound/Class | Effect | Observation | Cell Line/Organism | Reference |

|---|---|---|---|---|

| Chloroacetamide Herbicides (AC, CMEPA, MEA) | Cytotoxicity | Inhibited cell viability, induced apoptosis | HepG2 cells | nih.gov |

| Chloroacetamide Herbicides (AC, CMEPA, MEA) | Oxidative Damage | Increased ROS, decreased SOD and GSH | HepG2 cells, Zebrafish embryos | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Genotoxicity | Induced DNA strand breaks | CHO cells | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Effect on Proliferation | Reduced mitotic index at higher doses | CHO cells | nih.gov |

Interaction with Cellular Thiol/Thiolate Groups

The electrophilic nature of the chloroacetamide moiety facilitates its reaction with nucleophilic groups in biological systems, with a particular affinity for thiol and thiolate groups of cysteine residues in proteins and small molecules like glutathione (GSH). nih.govmdpi.com This reactivity is a key aspect of their molecular mechanism of action.

As previously mentioned, the inhibitory effect of chloroacetamide herbicides on certain enzymes is due to the covalent modification of an active site cysteine. nih.gov This direct evidence underscores the ability of these compounds to interact with protein thiols.

Furthermore, the cellular response to electrophilic stress, mediated by the Nrf2-Keap1 pathway, is initiated by the modification of cysteine residues on the Keap1 protein. researchgate.net Electrophiles react with specific cysteine sensors on Keap1, disrupting its ability to sequester Nrf2 and thereby triggering the antioxidant response. researchgate.netmdpi.com The depletion of cellular GSH, a major cellular antioxidant containing a thiol group, is another consequence of exposure to electrophilic compounds like chloroacetamides. nih.gov

Effects on Cell Proliferation and Differentiation

Information specifically detailing the effects of this compound on cell differentiation is not extensively covered in the provided search results. However, given the fundamental cellular processes affected by this class of compounds, such as gene expression and protein function, it is conceivable that they could also influence cellular differentiation pathways.

Neuroprotective Potential of Related Acetamide Derivatives

Recent research has highlighted the potential of various acetamide derivatives as neuroprotective agents, offering promise for the mitigation of neurodegenerative processes. While direct studies on the neuroprotective effects of this compound are not extensively detailed in the provided search results, the examination of structurally related compounds provides significant insights into the potential mechanisms through which this class of molecules may exert its effects. The primary neuroprotective strategies observed in related acetamide derivatives involve the attenuation of neuroinflammation and the reduction of oxidative stress. nih.gov

A significant body of research points to the disturbance of cerebral redox homeostasis as a primary contributor to neurodegenerative disorders. nih.gov The excessive production of reactive oxygen species (ROS) can lead to cellular damage, including harm to proteins, lipids, and DNA, ultimately culminating in cell death. nih.govresearchgate.net Neuroprotective agents, including certain acetamide derivatives, often exert their effects by scavenging these free radicals and inhibiting the inflammatory processes that lead to neuronal death. nih.govnih.gov

One notable study focused on newly synthesized benzimidazole-containing acetamide derivatives and their neuroprotective effects against ethanol-induced neurodegeneration. nih.gov The findings from this research demonstrated that these compounds conferred a significant neuroprotective effect by bolstering the intrinsic antioxidant systems, such as glutathione (GSH) and glutathione S-transferase (GST), while simultaneously reducing the generation of proinflammatory cytokines and ROS. nih.gov The study posited that the neuroprotective action of these derivatives is linked to the modulation of the ROS/TNF-α/NF-κB/COX2 pathway, which in turn helps to prevent neuronal apoptosis. nih.gov

The general mechanisms of action for neuroprotective agents, which are likely shared by acetamide derivatives, include the regulation of mitochondrial function, improvement of motor coordination, and the suppression of pro-apoptotic gene expression. nih.gov Furthermore, some agents can promote cell proliferation and strengthen the brain's repair mechanisms. nih.gov

The following table summarizes the key findings from a study on benzimidazole-containing acetamide derivatives, which are structurally related to this compound.

Table 1: Research Findings on Neuroprotective Effects of Benzimidazole-Containing Acetamide Derivatives

| Observed Effect | Mechanism of Action | Pathway Implicated | Outcome |

| Attenuation of Neuroinflammation | Downregulation of proinflammatory cytokines. nih.gov | p-NF-κB pathway. nih.gov | Reduced neuronal injury. nih.gov |

| Reduction of Oxidative Stress | Strengthening of intrinsic antioxidant effects (GSH, GST). nih.gov | ROS/TNF-α/NF-κB/COX2 pathway. nih.gov | Prevention of neuronal apoptosis. nih.gov |

It is hypothesized that the neuroprotective potential of various acetamide derivatives stems from their ability to modulate key signaling pathways involved in inflammation and oxidative stress, which are central to the pathology of many neurodegenerative diseases.

Structure Activity Relationship Sar and Computational Investigations

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 2-chloro-N-(4-cyanophenyl)acetamide, QSAR studies have been instrumental in predicting its pharmacokinetic and pharmacodynamic properties.

Application of Cheminformatics Prediction Models (Molinspiration, SwissADME, PreADMET, PkcSM)

A study involving a series of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including this compound (designated as SP10 in the study), utilized various cheminformatics models to predict their biological activity. These models, including Molinspiration, SwissADME, PreADMET, and PkcSM, are widely used to assess a compound's drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The research confirmed that the synthesized compounds, including this compound, adhered to the screening criteria set forth by Lipinski's rule of five (Ro5), as well as Veber's and Egan's methods for predicting biological activity. Current time information in Edmonton, CA.

The predictions from these models are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties. For instance, compounds that violate Lipinski's rules are less likely to be orally bioavailable. The adherence of this compound to these rules suggests it possesses a favorable profile for potential development as a therapeutic agent.

Table 1: Cheminformatics Prediction Model Applications

| Model | Application | Finding for this compound |

|---|---|---|

| Molinspiration | Predicts molecular properties and bioactivity | Adheres to Lipinski's rule of five. Current time information in Edmonton, CA. |

| SwissADME | Predicts pharmacokinetics and drug-likeness | Meets criteria for good oral bioavailability. Current time information in Edmonton, CA. |

| PreADMET | Predicts ADMET properties | Favorable ADMET profile predicted. Current time information in Edmonton, CA. |

| PkcSM | Predicts pharmacokinetic properties | Conforms to established prediction models. Current time information in Edmonton, CA. |

Correlation of Physicochemical Descriptors with Biological Activity

The TPSA is a descriptor that is closely related to a molecule's ability to permeate cell membranes. A study indicated that compounds with a TPSA in the optimal range of 46.17 to 52.89 Ų are most favorable for high permeability. Current time information in Edmonton, CA. The 4-cyano substitution on the phenyl ring of 2-chloro-N-phenylacetamide places its TPSA within this favorable range, suggesting good membrane permeability. Current time information in Edmonton, CA.

Lipophilicity, often expressed as logP, is another critical parameter that affects a compound's absorption and distribution. While specific logP values for this compound were not detailed in the comparative study, the analysis of a series of analogs showed a range of lipophilicity values, indicating that substitutions on the phenyl ring significantly influence this property. Current time information in Edmonton, CA.

Table 2: Physicochemical Descriptors and Their Correlation with Biological Activity

| Physicochemical Descriptor | Value/Range | Correlation with Biological Activity | Reference |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 46.17–52.89 Ų | Optimal for high membrane permeability. | Current time information in Edmonton, CA. |

| Lipophilicity (logP) | Varies with substitution | Influences absorption and distribution. | Current time information in Edmonton, CA. |

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding drug-receptor interactions.

Ligand-Protein Interaction Profiling and Binding Affinity Determination

As of the latest available research, specific molecular docking studies detailing the ligand-protein interaction profiling and binding affinity determination for this compound are not extensively documented in publicly accessible literature. While docking studies have been performed on other chloroacetamide derivatives, showing their potential to interact with enzymes like cyclooxygenase (COX), this specific compound has not been the primary focus of such published investigations. researchgate.net

Identification of Putative Binding Sites and Molecular Targets

Similarly, the identification of putative binding sites and specific molecular targets for this compound through molecular docking is yet to be reported in dedicated studies. The antimicrobial activity of a series of N-(substituted phenyl)-2-chloroacetamides suggests potential interactions with microbial enzymes, but the precise binding sites remain to be elucidated for this particular compound. Current time information in Edmonton, CA.

Quantum Chemical Studies

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These studies can provide deep insights into a compound's stability, and electronic properties. At present, there are no specific quantum chemical studies published in the scientific literature that focus solely on this compound. Computational studies have been conducted on structurally related molecules, such as N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, where DFT was used to analyze its structure and spectral data. However, a dedicated quantum chemical analysis of this compound is not yet available.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-phenyl chloroacetamide |

| N-(4-methylphenyl) chloroacetamide |

| N-(4-metoxylphenyl) chloroacetamide |

| N-(4-chlorophenyl) chloroacetamide |

| N-(4-bromophenyl) chloroacetamide |

| N-(4-fluorophenyl) chloroacetamide |

| N-(4-iodophenyl) chloroacetamide |

| N-(4-acetylphenyl) chloroacetamide |

| N-(4-hydroxyphenyl) chloroacetamide |

| N-(3-cyanophenyl) chloroacetamide |

| N-(3-bromophenyl) chloroacetamide |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For acetamide (B32628) derivatives, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, are employed to optimize molecular geometry and study electronic properties. analis.com.my These calculations are fundamental in understanding the compound's reactivity and stability. For instance, studies on similar acetamide derivatives have utilized DFT to examine hydrogen bond properties and analyze nuclear quadrupole resonance (NQR) and nuclear magnetic resonance (NMR) parameters. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. malayajournal.org

In the context of substituted acetamides, the nature of the substituents significantly influences the HOMO and LUMO energy levels. rsc.org For example, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap. rsc.org In related compounds, the charge density of the HOMO is often localized on specific parts of the molecule, indicating the likely sites for electrophilic attack, while the LUMO's localization points to sites for nucleophilic attack. malayajournal.org The calculated HOMO-LUMO energy gap provides insights into charge transfer within the molecule. malayajournal.org

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.org The MEP surface illustrates regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. malayajournal.org This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org For acetamide derivatives, MEP studies can identify the reactive sites and provide insights into their biological recognition processes. malayajournal.org

Influence of Substituents on Biological Activity and Selectivity

The biological activity of N-substituted chloroacetamides is profoundly influenced by the nature and position of substituents on the phenyl ring. nih.gov

Impact of Halogen and Cyano Substituents on Activity

The presence of halogen and cyano groups as substituents on the phenyl ring of chloroacetamide derivatives has a marked effect on their biological profiles. Halogenated substituents, such as in N-(4-chlorophenyl)acetamide and N-(4-fluorophenyl)acetamide, have been shown to enhance antimicrobial activity. nih.gov This is often attributed to their high lipophilicity, which facilitates passage through the cell membranes of microorganisms. nih.gov

The cyano group (CN) is a strong electron-withdrawing group that can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets. Studies on N-(substituted phenyl)-2-chloroacetamides have included derivatives with both 3-CN and 4-CN substitutions, indicating the importance of this functional group in modulating biological activity. nih.gov The presence of a cyano group can also impact the topological polar surface area (TPSA), a descriptor related to membrane permeability. nih.gov

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in mapping the chemical environment of atoms and functional groups within the 2-chloro-N-(4-cyanophenyl)acetamide molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum typically displays a prominent absorption band for the N-H stretching of the secondary amide. Another strong absorption is observed for the C=O (carbonyl) stretching of the amide group (Amide I band). The N-H bending (Amide II band) also gives a characteristic signal. Furthermore, the C-N stretching and the C-Cl stretching vibrations can be identified in the fingerprint region of the spectrum. The presence of the cyano group (C≡N) is confirmed by a sharp absorption band in its characteristic region. nih.govijpsr.info

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3200-3300 |

| C=O | Stretching (Amide I) | ~1670 |

| N-H | Bending (Amide II) | ~1590 |

| C-N | Stretching | ~1500 |

| C≡N | Stretching | ~2230 |

| C-Cl | Stretching | ~785-540 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For N-arylacetamide derivatives, the UV spectra typically show absorption bands corresponding to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl group. The specific wavelengths of maximum absorption (λmax) can be influenced by the solvent and the substituents on the aromatic ring. For instance, the UV-Vis spectrum of a related compound, 2-(4-Cyanophenylamino) acetic acid, was recorded in the range of 200–700 nm. nih.gov

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound.

MS: In the mass spectrum, the molecular ion peak [M]⁺ corresponding to the exact mass of the compound is observed. The isotopic pattern of the molecular ion peak, showing signals for [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, is a clear indicator of the presence of a single chlorine atom.

HRMS: High-resolution mass spectrometry provides the highly accurate mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.

LC-MS and GC-MS: These hyphenated techniques are valuable for the analysis of this compound in complex mixtures. They combine the separation power of chromatography with the detection capabilities of mass spectrometry. For example, GC-MS has been used for the characterization of various N-substituted chloroacetamide derivatives. ijpsr.info The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule may include the loss of the chloroacetyl group or cleavage of the amide bond.

Crystallographic Analysis

X-ray Diffraction Studies for Solid-State Structure Determination

In the crystal structures of related N-phenylacetamides, molecules are often linked by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks. nih.govresearchgate.net These hydrogen bonds play a crucial role in stabilizing the crystal lattice. The planarity of the molecule and the potential for π-π stacking interactions between the aromatic rings are also important features that would be revealed by an X-ray diffraction study. For instance, in 2-chloro-N-(4-nitrophenyl)acetamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By mapping properties onto this unique molecular surface, researchers can gain a deep understanding of how molecules pack in the solid state. For this compound, this analysis partitions the crystal space and identifies the specific atomic contacts between neighboring molecules.

The analysis generates a 2D fingerprint plot that summarizes the various intermolecular contacts, providing quantitative percentages for each type of interaction contributing to the crystal's stability. While a specific study for this compound is not detailed in the provided results, the analysis of structurally similar compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide and other N-arylacetamides, establishes a clear precedent for the expected interactions. researchgate.net The key interactions governing the crystal packing would include hydrogen bonds, as well as van der Waals forces.

The dominant interactions for similar chloro-N-phenylacetamide structures often involve contacts with hydrogen atoms. For instance, Hirshfeld analysis of related compounds reveals significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.gov In the case of this compound, the presence of the nitrogen atom in the cyano group and the chlorine atom would introduce additional significant interactions, namely N···H/H···N and Cl···H/H···Cl contacts. nih.gov The red spots on the dnorm surface, a map of normalized contact distances, highlight the closest intermolecular contacts, which typically correspond to hydrogen bonds like N—H···O. researchgate.netnih.gov

Table 1: Representative Intermolecular Contacts for a Phenylacetamide Analog from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 37.3% |

| Cl···H/H···Cl | 17.6% |

| C···H/H···C | 10.9% |

| O···H/H···O | 11.1% |

| N···H/H···N | 9.7% |

| Other | 13.4% |

Note: Data is representative of similar structures as found in the literature. nih.gov

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for the practical synthesis and quality control of this compound. They are used to assess the purity of the final product and to monitor the progress of the synthesis reaction in real-time.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. This technique separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For purity assessment, a reverse-phase HPLC method is typically employed. sielc.com In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com A small, dissolved sample of the compound is injected into the system. As the mobile phase flows through the column, the main compound and any impurities are separated based on their hydrophobicity, eluting at different times. A UV detector is commonly used for detection, as the phenyl and acetamide (B32628) groups contain chromophores that absorb UV light.

The output, a chromatogram, shows peaks corresponding to each separated component. The retention time (RT) identifies the compound, and the peak area is proportional to its concentration. Purity is determined by calculating the percentage of the main peak's area relative to the total area of all peaks. For commercial analogs, purity is often expected to be above 98%. tcichemicals.com

Table 2: Example HPLC Data for Purity Assessment

| Peak ID | Retention Time (min) | Peak Area | Area (%) | Identity |

| 1 | 2.54 | 1,500 | 0.5% | Impurity A |

| 2 | 4.12 | 294,000 | 98.8% | This compound |

| 3 | 5.38 | 2,980 | 0.7% | Impurity B |

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. ijpsr.info In the synthesis of this compound, which typically involves reacting 4-aminobenzonitrile (B131773) with chloroacetyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass or plastic coated with a thin layer of a stationary phase, such as silica (B1680970) gel). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the compounds in the spot separate based on their polarity.

By comparing the spots from the reaction mixture at different time points to spots of the pure starting materials, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative positions of the spots are quantified by the retention factor (Rf value).

Table 3: Illustrative TLC Data for Reaction Monitoring

| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Observation at t=0h | Observation at t=4h |

| 4-aminobenzonitrile (Starting Material) | 0.55 | Strong Spot | Faint Spot |

| Chloroacetyl chloride (Starting Material) | - | - | - |

| This compound (Product) | 0.40 | No Spot | Strong Spot |

Applications in Chemical Biology and Materials Science Research

Role as Synthetic Intermediates in Pharmaceutical Development

The primary application of 2-chloro-N-(4-cyanophenyl)acetamide and its analogues in pharmaceutical research is as a synthetic intermediate. The chloroacetamide moiety is a key functional group that allows for the construction of more complex molecules with potential therapeutic value. Halogenated acid derivatives, including chloroacetamides, are foundational in medicinal chemistry for developing new bioactive agents. ijpsr.info

Researchers have synthesized a variety of 2-chloro-N-aryl acetamide (B32628) derivatives to serve as precursors for compounds with antimicrobial properties, such as herbicides and fungicides. ijpsr.info The general reactivity of the chloroacetyl group is exploited to build diverse molecular scaffolds. For instance, N-(substituted phenyl)-2-chloroacetamides are used to synthesize derivatives like (quinolin-8-yloxy)acetamide and 2,5-piperazinedione, highlighting their role as versatile starting materials. nih.govresearchgate.net

In the context of modern drug discovery, related structures are being investigated for targeted therapies. A study focused on developing new treatments for prostate cancer led to the design of antagonists for the Androgen Receptor (AR). nih.gov Through scaffold hopping from known AR antagonists, a new core structure, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, was created to develop potent and selective AR antagonists. nih.gov This demonstrates how the underlying chemical features of chloro-cyano-phenyl structures are relevant in designing next-generation therapeutics.

| Precursor Class | Synthesized Compound Type | Potential Therapeutic Application |

| 2-Chloro-N-alkyl/aryl Acetamides | Various N-substituted chloroacetamide derivatives | Antimicrobial (antibacterial, antifungal), Disinfectant ijpsr.info |

| N-(Substituted phenyl)-2-chloroacetamides | (Quinolin-8-yloxy)acetamide derivatives | Organic Synthesis Intermediate nih.govresearchgate.net |

| N-(Substituted phenyl)-2-chloroacetamides | 2,5-piperazinedione derivatives | Organic Synthesis Intermediate nih.govresearchgate.net |

| 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Related Scaffold) | Novel Pyrazole Acetamide Derivatives | Androgen Receptor (AR) Antagonists for Prostate Cancer nih.gov |

Development as Chemical Probes for Biological Systems

The chloroacetamide functional group is a well-known reactive moiety, specifically a sulfhydryl alkylating agent. nih.gov This reactivity is the basis for the potential development of this compound as a chemical probe. Chemical probes are small molecules used to study biological systems, often by covalently binding to a specific protein target, thereby allowing for its identification and functional analysis.

The chloroacetamide group can form a stable, covalent bond with the thiol group of cysteine residues within proteins. nih.gov This irreversible binding makes it an effective warhead for activity-based probes. By incorporating this reactive group into a molecule designed to have an affinity for a particular protein, scientists can create a tool to label that protein selectively within a complex biological sample.

For example, a study investigating the antibacterial mechanism of a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, against Klebsiella pneumoniae suggested that its mode of action might involve targeting penicillin-binding proteins. mdpi.com The chloro atom was found to be crucial for the compound's activity, likely by stabilizing its interaction with the target enzyme and promoting cell lysis. mdpi.com This principle of a chloroacetamide group mediating binding to a key bacterial enzyme underscores its utility in designing probes to investigate protein function and identify new drug targets.

Utilization in Polymer and Material Synthesis

The reactivity of the chlorine atom in this compound makes it a useful precursor for creating novel monomers for polymer synthesis. The chloroacetamide group can undergo nucleophilic substitution reactions, allowing it to be chemically linked to other molecules to build polymerizable units.

A clear example of this application is demonstrated in the synthesis of a new methacrylate (B99206) monomer, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). researchgate.net In this process, a related starting material, 2-chloro-N-(4-methoxyphenyl)acetamide, was reacted with sodium methacrylate. The methacrylate anion acts as a nucleophile, displacing the chloride ion from the chloroacetamide. This reaction effectively couples the acetamide structure to a polymerizable methacrylate group, creating a new monomer. researchgate.net This monomer can then be used to create polymers with specific functionalities derived from the original acetamide structure.

This synthetic strategy showcases the utility of chloroacetamide derivatives in materials science for designing and building custom monomers, which are the fundamental components of advanced polymers and materials.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product (Monomer) | Application |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Sodium methacrylate | TEBAC, NaI, 1,4-dioxane, 85°C researchgate.net | 2-(4-Methoxyphenylamino)-2-oxoethyl methacrylate | Synthesis of functional polymers researchgate.net |

Application as Reactive Dyes for Textile Modification

The chloroacetyl group is a known reactive functional group that can be incorporated into dye molecules to enable them to form covalent bonds with textile fibers. This covalent attachment results in excellent color fastness, a desirable property for high-quality textiles.

Research has been conducted on the synthesis of novel reactive disperse dyes based on 2-chloro-N-(thiazol-2-yl)-acetamide structures. researchgate.net In one study, a series of new dyes were created from 2-chloro-N-(4-aryl-5-arylazo-thiazol-2-yl)-acetamide derivatives. These dyes were then used to color Nylon-6 fabric in a supercritical carbon dioxide medium, an environmentally friendly alternative to traditional water-based dyeing methods. researchgate.net

The reactive chloroacetamide part of the dye molecule is key to its function. It reacts with nucleophilic groups present in the polymer chains of the textile fiber, such as the amine groups in nylon. This reaction forms a permanent, covalent bond between the dye and the fabric, ensuring the color is highly resistant to washing and fading. researchgate.net The study found that these dyes exhibited strong color strength, which was attributed to the excellent penetration of the dye into the fabric facilitated by the supercritical CO2 dyeing process. researchgate.net

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity and Selectivity

The core structure of 2-chloro-N-(4-cyanophenyl)acetamide is a prime candidate for chemical modification to enhance its biological activity and target selectivity. The chloroacetamide moiety is a known pharmacophore that can be derivatized to interact with various biological targets. ijpsr.info Research into related N-substituted chloroacetamide derivatives has demonstrated that modifications to the aromatic ring and the acetamide (B32628) group can lead to compounds with potent antimicrobial and anticancer properties. ijpsr.infonih.gov

Future research will likely focus on a rational design approach, incorporating diverse functional groups to improve potency and physicochemical properties. mdpi.com For instance, incorporating heterocyclic scaffolds like indole (B1671886) or triazole, which are known to target proteins such as Bcl-2, could yield novel anticancer agents. mdpi.com Similarly, the synthesis of derivatives bearing sulfonamide moieties has proven effective in generating compounds with significant cytotoxic activity against cancer cell lines. nih.gov The strategic addition or substitution of groups on the phenyl ring can alter electronic properties, potentially modulating interactions with target proteins. mdpi.com

Table 1: Examples of N-Aryl Acetamide Derivatives and Their Potential for Bioactivity Enhancement

| Base Scaffold | Modification/Derivative | Potential Bioactivity Enhancement | Reference |

| 2-chloro-N-phenylacetamide | Introduction of sulfonamide groups | Anticancer, Radiosensitizing | nih.gov |

| 2-chloro-N-(4-nitrophenyl) acetamide | Addition of morpholino and triazole moieties | Inhibition of anti-apoptotic proteins (e.g., Bcl-2) | mdpi.com |

| N-arylacetamides | Synthesis of various substituted derivatives (e.g., fluoro, chloro, methoxy) | Broad-spectrum antimicrobial and antifungal agents | ijpsr.infoamazonaws.com |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Core structure | Antibacterial activity against Klebsiella pneumoniae | mdpi.com |

In-depth Mechanistic Elucidation of Biological Activities at the Cellular Level

While various acetamide derivatives have shown promising biological effects, a deep understanding of their mechanisms of action at the cellular and molecular level is often lacking. Future investigations must move beyond preliminary screening to pinpoint the precise biological pathways being modulated.

A study on the closely related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, revealed its potential to act on penicillin-binding proteins in Klebsiella pneumoniae, leading to cell lysis. mdpi.com The research highlighted that the chloro atom was crucial for stabilizing the molecule within the target enzyme's active site, thereby enhancing its antibacterial effect. This was evidenced by measuring the release of cytoplasmic materials (nucleotides) from bacteria treated with the compound. mdpi.com

Similar in-depth mechanistic studies are essential for this compound. Future research should aim to:

Identify specific protein targets using techniques like affinity chromatography and proteomics.

Validate the mechanism of cell death (e.g., apoptosis, necrosis, or cell lysis). mdpi.com

Exploration of New Therapeutic Applications and Target Validation

The established antimicrobial and anticancer potential of chloroacetamide derivatives provides a strong foundation for exploring new therapeutic avenues. ijpsr.infonih.gov The structural similarities to compounds active against multidrug-resistant bacteria and specific cancer types suggest that this compound could be a valuable starting point for drug discovery programs.

Emerging therapeutic applications to be explored include:

Antimicrobials: Given the urgent need for new antibiotics, derivatives could be optimized for activity against priority pathogens like Klebsiella pneumoniae. mdpi.com The presence of the chloro atom appears to be a key factor in improving the antimicrobial activity of acetamides. mdpi.com

Anticancer Agents: Derivatives incorporating moieties like sulfonamides have shown potent activity against liver cancer cell lines (HepG2), in some cases exceeding that of the standard drug doxorubicin. nih.gov

Radiosensitizers: Certain sulfonamide derivatives have been shown to enhance the cell-killing effects of gamma radiation, suggesting a potential role in combination cancer therapy. nih.gov

A critical component of this exploration will be target validation, confirming that the molecular target identified is indeed responsible for the therapeutic effect.

Advanced Computational Modeling and Predictive Studies for Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the drug discovery process. nih.govbeilstein-journals.org For a molecule like this compound, computational methods can be employed to filter large virtual libraries of potential derivatives, predict their biological activity, and optimize lead compounds. nih.govmdpi.com

Future research will heavily leverage advanced computational approaches, including:

Molecular Docking: To predict the binding modes and affinities of novel derivatives with specific biological targets, such as bacterial enzymes or anti-apoptotic proteins. beilstein-journals.org This can provide insights into the key interactions that drive bioactivity.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structures of a series of compounds with their biological activities. archivepp.com These models can then be used to predict the activity of newly designed molecules before they are synthesized.

Density Functional Theory (DFT) Calculations: To optimize molecular structures and study electronic properties, helping to understand intermolecular interactions within a crystal structure or at a protein binding site. nih.gov

Pharmacophore Modeling: To identify the essential 3D arrangement of functional groups required for biological activity, guiding the design of new compounds with improved potency and selectivity. beilstein-journals.org

Table 2: Application of Computational Methods in Drug Discovery for Acetamide Derivatives

| Computational Method | Application | Potential Outcome | Reference |

| Molecular Docking | Predict binding mode of derivatives in the active site of a target protein (e.g., hCA IX). | Identify key amino acid interactions; Rank potential inhibitors. | nih.gov |

| DFT Calculations | Optimize molecular geometry and analyze frontier molecular orbitals. | Understand electronic properties and structural stability. | nih.gov |

| Virtual Screening | Screen large libraries of compounds against a biological target. | Identify novel "hit" compounds for experimental testing at a higher rate than traditional screening. | nih.govmdpi.com |

| Pharmacophore Modeling | Identify essential structural features for bioactivity. | Guide the design of new molecules with enhanced target affinity. | beilstein-journals.org |

Green Chemistry Approaches in the Synthesis of Halogenated Acetamides

Traditional synthesis of acetamides often involves the use of chloroacetyl chloride with an appropriate amine, sometimes in solvents like toluene (B28343), which raises environmental and safety concerns. nih.govijpsr.info The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Future research into the synthesis of this compound and its derivatives will increasingly focus on more sustainable methods.

Promising green chemistry approaches include:

Use of Bio-based Solvents: Replacing conventional volatile organic compounds with greener alternatives. For example, the bio-based solvent Cyrene™ has been successfully used for the synthesis of amides from acid chlorides and amines. archivepp.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times (from hours to minutes), decrease energy consumption, and often leads to higher yields and purer products compared to conventional heating methods. mdpi.com

Catalytic Approaches: Developing and employing catalysts that allow for more efficient reactions under milder conditions, reducing waste and energy input.

Adopting these greener methodologies will not only make the production of these valuable chemical intermediates more environmentally friendly but also more economically viable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.